(R)-(+)-5-(2-AMINOPROPYL)-2-METHOXYBENZENE SULFONAMIDE HYDROCHLORIDE
Description
(R)-(+)-5-(2-Aminopropyl)-2-Methoxybenzene Sulfonamide Hydrochloride (CAS: 112101-75-4) is a chiral sulfonamide derivative characterized by its stereospecific (R)-configuration at the aminopropyl side chain and a 2-methoxybenzenesulfonamide core. It is a white crystalline solid () with a molecular formula of C₁₀H₁₆ClN₂O₃S and an InChI key of InChI=1/C10H16N2O3S.ClH/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14;/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14);1H/t7-;/m1./s1 ().
This compound serves as a critical intermediate in synthesizing tamsulosin hydrochloride, a selective α₁-adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH) and hypertension. Its stereochemistry ensures high enantiomeric purity in final drug products, minimizing off-target effects (). The compound is commercially available in pharmaceutical grade (98% purity) and is packaged in 25 kg cardboard drums for industrial use ().
Properties
IUPAC Name |
5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14;/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14);1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRRNJIOCLALJQ-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524856 | |
| Record name | 5-[(2R)-2-Aminopropyl]-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112101-75-4, 112101-77-6 | |
| Record name | Benzenesulfonamide, 5-[(2R)-2-aminopropyl]-2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112101-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2R)-2-Aminopropyl]-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, 5-[(2S)-2-aminopropyl]-2-methoxy-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Racemic Amine Synthesis
The synthesis begins with 5-acetonyl-2-methoxybenzenesulfonamide (III), which undergoes oxime formation using hydroxylamine hydrochloride and triethylamine in methanol. Reduction of the oxime intermediate (IX) with hydrogen gas and Raney nickel catalyst yields racemic 5-(2-aminopropyl)-2-methoxybenzenesulfonamide (X). Key parameters include:
Enantiomeric Resolution with D-Tartaric Acid
Racemic amine (X) is resolved using D-(-)-tartaric acid in solvent systems combining methanol with polar additives (5–20% v/v water, DMSO, or DMF). Critical process optimizations include:
-
Temperature : 50–70°C for enhanced diastereomer solubility differentials.
-
Two-stage resolution : Initial salt crystallization achieves >99.5% optical purity after two cycles.
-
Dissolve 50 g racemic amine in methanol:water (9.5:0.5 v/v) at 65°C.
-
Add 33.8 g D-(-)-tartaric acid, maintain at 65°C for 6 hours.
-
Filter and dry to obtain 30.4 g tartrate salt (m.p. 189–195°C; ).
-
Desalt with NaOH (pH 9.5–10) to isolate R-(-)-amine, then convert to hydrochloride salt.
Chemoenzymatic Synthesis via Alcohol Dehydrogenase Catalysis
Bioreduction of Prochiral Ketone
An alternative route involves enantioselective reduction of 5-acetonyl-2-methoxybenzenesulfonamide (IV) using alcohol dehydrogenases (ADHs). Notable enzymes include:
Functionalization to Amine
The (R)-alcohol intermediate undergoes mesylation, azide substitution, and Staudinger reduction:
-
Mesylation : React (R)-alcohol with mesyl chloride/EtN in CHCl.
-
Azide substitution : Treat mesylate with NaN in DMSO at 60°C.
-
Staudinger reduction : Convert azide to amine using triphenylphosphine.
Overall yield : 78%.
Comparative Analysis of Preparation Methods
Critical Process Parameters and Optimization
Solvent Polarity in Classical Resolution
The polarity of methanol-water mixtures directly impacts salt solubility and crystal formation:
Temperature Dependence
Elevated temperatures (50–70°C) enhance the solubility of the undesired (S)-tartrate salt, enabling selective crystallization of the (R)-enantiomer. Cooling to 25°C further purifies the product.
Enzyme Selection in Bioreduction
evo.1.1.200 exhibits superior activity for (R)-alcohol synthesis, achieving complete conversion in 24 hours. Substrate loading above 25 mM reduces conversion efficiency due to enzyme inhibition.
Conversion to Hydrochloride Salt
The free amine is treated with hydrochloric acid in methanol, followed by crystallization to yield the hydrochloride salt. Key quality attributes include:
Chemical Reactions Analysis
Types of Reactions
®-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
®-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group may interact with enzymes or receptors, leading to modulation of their activity. The methoxy and sulfonamide groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Pair: R vs. S Isomers
The (R)-enantiomer is pharmacologically active in α-blockers, whereas the (S)-enantiomer exhibits reduced or negligible activity. highlights an HPLC method (Fig. 2) resolving these enantiomers, emphasizing the necessity of chiral separation techniques in quality control ().

Pharmaceutical-Grade Intermediates
Compared to industrial-grade compounds like Amorolfine Hydrochloride (CAS: 78613-38-4, 98% purity), the target compound adheres to stricter purity standards (≥98%) and is explicitly validated for pharmaceutical applications ().
| Parameter | Target Compound | Amorolfine Hydrochloride |
|---|---|---|
| Purity | ≥98% (pharmaceutical grade) | 98% (industrial grade) |
| Application | API precursor | Antifungal agent |
| Packaging | 25 kg/drum | 25 kg/drum |
Stereochemical analogs
Similar (R)-configured intermediates, such as (R)-(+)-3-Hydroxybutyrolactone (CAS: 58081-05-3) and (R)-(+)-4-Hydroxy-2-Pyrrolidinone (CAS: 22677-21-0), share stereochemical complexity but diverge in applications ().
| Compound | Core Structure | Primary Use |
|---|---|---|
| Target Compound | Sulfonamide | α-blocker synthesis |
| (R)-(+)-3-Hydroxybutyrolactone | Lactone | Polymer and flavorant synthesis |
| (R)-(+)-4-Hydroxy-2-Pyrrolidinone | Pyrrolidinone | Neurological research |
Biological Activity
(R)-(+)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide hydrochloride, commonly known as tamsulosin, is a selective antagonist of the alpha-1 adrenergic receptors, particularly the alpha-1A subtype. This compound has gained significant attention due to its therapeutic applications in treating benign prostatic hyperplasia (BPH) and its unique pharmacological profile that minimizes side effects typically associated with non-selective alpha blockers.
Chemical Structure and Properties
The chemical formula for tamsulosin is with a molecular weight of approximately 364.51 g/mol. Its structure includes a methoxy group, an aromatic sulfonamide moiety, and an amino group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O3S |
| Molecular Weight | 364.51 g/mol |
| Solubility | Soluble in water |
| pKa | 7.7 |
Tamsulosin selectively binds to the alpha-1A adrenergic receptors located in the prostate and bladder neck, leading to smooth muscle relaxation. This action alleviates urinary symptoms associated with BPH without significantly affecting blood pressure, distinguishing it from other non-selective alpha blockers that can cause hypotension.
Pharmacodynamics
Tamsulosin exhibits a high affinity for the alpha-1A receptor subtype compared to other subtypes (alpha-1B and alpha-1D). This selectivity is crucial as it allows for effective treatment of urinary obstruction without systemic vascular effects.
- Selectivity : Tamsulosin shows about 50-fold selectivity for alpha-1A receptors over alpha-1B receptors.
- Dosing : A typical dose ranges from 0.4 mg to 0.8 mg once daily, demonstrating effective symptom relief in clinical studies.
Clinical Studies
Several clinical trials have evaluated the efficacy and safety of tamsulosin in patients with BPH:
- Study A : A randomized double-blind trial involving 500 men showed significant improvement in urinary flow rates and symptom scores after 12 weeks of treatment with tamsulosin compared to placebo.
- Study B : Long-term studies indicated that tamsulosin maintained efficacy over a period of up to 48 weeks with a favorable safety profile, including minimal cardiovascular side effects.
Case Study 1: Efficacy in Elderly Patients
A cohort study involving elderly patients (aged 65+) demonstrated that tamsulosin effectively reduced lower urinary tract symptoms while maintaining blood pressure stability, thus validating its use in this demographic.
Case Study 2: Combination Therapy
In a study assessing combination therapy with tamsulosin and dutasteride, patients experienced enhanced symptom relief compared to monotherapy, suggesting potential benefits of dual therapy in managing severe BPH symptoms.
Side Effects
While tamsulosin is generally well-tolerated, some reported side effects include:
- Dizziness
- Ejaculatory dysfunction
- Nasal congestion
These side effects are typically mild and manageable but should be monitored during treatment.
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield and purity of (R)-(+)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide hydrochloride?
- Methodological Answer : Optimizing synthesis involves stereoselective condensation of R-(-)-2-(4-methoxyphenyl)-1-methylethylamine with halo-acetyl halides in halogenated solvents (e.g., dichloromethane) under basic conditions. Post-condensation, chlorosulfonic acid treatment introduces the sulfonamide group, followed by ammonia-mediated cyclization . Purification via recrystallization (using ethanol/water mixtures) enhances purity, while monitoring reaction progress with HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures enantiomeric excess >98% .
Q. How can researchers validate the stereochemical integrity of this compound during synthesis?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (80:20) to confirm enantiopurity. Complementary techniques include polarimetry ([α]D = +25° to +30° in methanol) and X-ray crystallography to resolve the R-configuration . Cross-reference with InChI key:
InChI=1/C10H16N2O3S.ClH...for structural validation .
Q. What analytical methods are recommended for quantifying impurities in pharmaceutical-grade batches?
- Methodological Answer : Employ RP-HPLC with UV detection (λ = 254 nm) and a gradient elution system (0.1% phosphoric acid in water:acetonitrile from 95:5 to 50:50 over 30 min). Compare retention times against certified impurity standards (e.g., tamsulosin-related byproducts) . For trace metal analysis, ICP-MS with a detection limit of <0.1 ppm ensures compliance with ICH Q3D guidelines .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity as an α-adrenergic antagonist?
- Methodological Answer : The R-configuration enhances binding affinity to α1A-adrenoceptors due to optimal spatial alignment of the aminopropyl and methoxy groups. Conduct molecular docking studies (using AutoDock Vina) with receptor PDB ID: 2RH1 to map interactions. Validate with in vitro functional assays (e.g., isolated rat prostate contraction assays), where the R-enantiomer shows IC50 values 10-fold lower than the S-form .
Q. What methodologies enable the study of this compound’s role in asymmetric catalysis?
- Methodological Answer : Use the compound as a chiral auxiliary in Pictet-Spengler reactions. For example, couple it with tryptamine derivatives under acidic conditions (TFA in DCM) to form tetrahydro-β-carbolines. Monitor enantioselectivity via NMR chiral shift reagents (e.g., Eu(hfc)3) and compare yields with non-chiral sulfonamide controls .
Q. How can researchers profile and mitigate toxicity risks associated with synthetic byproducts?
- Methodological Answer : Perform LC-MS/MS-based impurity profiling to identify genotoxic nitrosamine derivatives. Use in silico tools like Derek Nexus to predict mutagenicity. For in vivo validation, conduct acute toxicity studies in Sprague-Dawley rats (OECD 423 guidelines), noting an oral LD50 of 650 mg/kg and histopathological changes in renal tissues .
Q. What structural modifications enhance solubility for in vivo pharmacokinetic studies?
- Methodological Answer : Replace the hydrochloride counterion with mesylate or tosylate salts to improve aqueous solubility (>50 mg/mL in PBS). Alternatively, synthesize PEGylated prodrugs via esterification of the methoxy group. Assess bioavailability using Caco-2 cell monolayers and in vivo rat models with LC-MS quantification of plasma concentrations .
Q. How do computational models predict the compound’s interaction with novel therapeutic targets (e.g., 5-HT6 receptors)?
- Methodological Answer : Perform molecular dynamics simulations (AMBER force field) to simulate binding to 5-HT6 receptors (homology model based on PDB 4IAR). Validate predictions with radioligand displacement assays ([3H]-LSD binding), correlating ΔG values from simulations with experimental IC50 data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
